Product packaging for Imidazo[1,2-a]pyrazin-8-ylmethanamine(Cat. No.:CAS No. 1314923-28-8)

Imidazo[1,2-a]pyrazin-8-ylmethanamine

Cat. No.: B3039765
CAS No.: 1314923-28-8
M. Wt: 148.17 g/mol
InChI Key: IUNJSVZHXCHQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyrazin-8-ylmethanamine (CID 21070919) is a heterocyclic organic compound with the molecular formula C7H8N4, serving as a valuable chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research . This compound belongs to the class of organic compounds known as imidazopyrazines, which are characterized by a pyrazine ring fused to an imidazole ring . The presence of a primary amine functional group at the methanamine position makes this molecule particularly amenable to further functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship studies . The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in drug design, with demonstrated biological relevance across multiple therapeutic areas. Research indicates that derivatives based on this core structure have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a serine/threonine-protein kinase involved in the control of the cell cycle . Other scientific investigations have explored structurally similar compounds as potential acetylcholinesterase inhibitors and antioxidants for Alzheimer's disease research , as well as inhibitors of receptor tyrosine kinases such as EphB4 for oncology applications . The structural versatility of this compound enables its use in developing multifunctional ligands that can simultaneously modulate multiple biological targets, representing a promising approach for complex disease conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3039765 Imidazo[1,2-a]pyrazin-8-ylmethanamine CAS No. 1314923-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-7-10-2-4-11(7)3-1-9-6/h1-4H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJSVZHXCHQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289242
Record name Imidazo[1,2-a]pyrazine-8-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314923-28-8
Record name Imidazo[1,2-a]pyrazine-8-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314923-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-8-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Imidazo 1,2 a Pyrazine Core: a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyrazine (B1224502) ring system is a fused bicyclic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The versatility of the imidazo[1,2-a]pyrazine core stems from its unique structural and electronic properties, which allow for diverse substitutions and interactions with various enzymes and receptors. rsc.org

Derivatives of this scaffold have been reported to possess a wide array of biological activities, making them attractive candidates for drug development. nih.govresearchgate.net These activities are summarized in the table below:

Biological ActivityTherapeutic Area
AnticancerOncology
AntiviralInfectious Diseases
Anti-inflammatoryImmunology
AntibacterialInfectious Diseases
Phosphodiesterase (PDE) InhibitionCardiovascular/Respiratory
Kinase InhibitionOncology/Inflammation
Smooth Muscle RelaxationVarious

The development of potent and selective inhibitors of various protein kinases, such as Aurora kinases, has been a particularly fruitful area of research for imidazo[1,2-a]pyrazine derivatives. researchgate.netnih.gov Furthermore, their potential as phosphodiesterase inhibitors and smooth muscle relaxants has been explored. nih.gov The structural analogy to deazapurines also contributes to their biological relevance.

Imidazo 1,2 a Pyrazin 8 Ylmethanamine: a Focus of Contemporary Research

Imidazo[1,2-a]pyrazin-8-ylmethanamine is a specific derivative of the parent scaffold that has become a subject of focused investigation. The introduction of a methanamine group at the 8-position of the imidazo[1,2-a]pyrazine (B1224502) ring system provides a key point for further chemical modification and interaction with biological targets. This substituent can act as a handle for the synthesis of more complex molecules and can participate in crucial hydrogen bonding interactions within the active sites of enzymes.

Recent research has highlighted the potential of this compound derivatives in various therapeutic contexts. For instance, studies have explored their role as potent enzyme inhibitors. nih.govacs.org The ability to functionalize the amine group allows for the generation of libraries of related compounds, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences, starting from readily available precursors. osi.lvrsc.orgrsc.org

Historical Context of Imidazo 1,2 a Pyrazine Based Compounds in Therapeutic Development

Established Synthetic Routes to the Imidazo[1,2-a]pyrazine Ring System

The construction of the bicyclic imidazo[1,2-a]pyrazine core is a cornerstone of accessing its derivatives. Several classical and modern synthetic strategies have been established, providing chemists with a versatile toolbox.

Cyclocondensation Reactions

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyrazines is the cyclocondensation reaction between an aminopyrazine and an α-halocarbonyl compound. This reaction proceeds via initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system. The versatility of this method allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core by selecting appropriately substituted α-halocarbonyl reagents.

Starting MaterialsReagents & ConditionsProductReference
2-Aminopyrazine (B29847)α-Bromoacetophenone2-Phenylimidazo[1,2-a]pyrazineN/A
2-Amino-3-chloropyrazineα-Chloro-p-fluoroacetophenone6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine novartis.com

Oxidative Cyclization Approaches

More contemporary approaches involve oxidative cyclization reactions, which often offer milder reaction conditions and improved atom economy. Copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyrazines has been reported as an efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives. This methodology is valued for its use of environmentally benign molecular oxygen as the oxidant.

Another notable oxidative coupling strategy involves the iodine-mediated reaction between a 2-aminopyrazine and a terminal alkyne. This transition-metal-free approach provides a straightforward route to 2,3-disubstituted imidazo[1,2-a]pyrazines.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example utilized for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid such as scandium triflate or iodine. rsc.org The GBB reaction is highly valued for its operational simplicity and the ability to rapidly generate libraries of substituted imidazo[1,2-a]pyrazines. rsc.org

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalystProduct TypeReference
2-AminopyrazineAryl aldehydetert-Butyl isocyanideIodine3-(tert-Butylamino)-2-arylimidazo[1,2-a]pyrazine rsc.org
2,3-DiaminopyrazineAlkyl/Aryl aldehydeVarious isocyanidesYttrium triflate2-Substituted-3,8-diaminoimidazo[1,2-a]pyrazine rsc.org

Rearrangement Reactions and Oxidative Coupling Strategies

While less common, rearrangement reactions can also lead to the imidazo[1,2-a]pyrazine scaffold. Additionally, various oxidative coupling strategies, often catalyzed by transition metals like copper or palladium, have been developed. These methods typically involve the formation of C-N and C-C bonds in a sequential or tandem manner to construct the bicyclic system.

Targeted Synthesis of Imidazo[1,2-a]pyrazin-8-ylmethanamine and Analogues

The direct synthesis of this compound is not extensively documented, however, its preparation can be envisaged through several logical synthetic pathways starting from a pre-functionalized imidazo[1,2-a]pyrazine core.

A plausible and efficient route involves the introduction of a functional group at the 8-position that can be readily converted to the aminomethyl group. One such strategy begins with the synthesis of an 8-halo-imidazo[1,2-a]pyrazine. The halogen, typically bromine or chlorine, can then be displaced by a nitrogen nucleophile. For instance, selective displacement of an 8-chloro group has been achieved by heating with an amine. novartis.com

Alternatively, the synthesis could proceed through an 8-cyano or 8-carboxaldehyde intermediate. The nitrile or aldehyde functionality can then be reduced to the primary amine of the target compound. The reduction of a nitrile to a primary amine is a standard transformation that can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. Similarly, an aldehyde can be converted to the aminomethyl group via reductive amination.

A general synthetic scheme could be proposed as follows:

Construction of the imidazo[1,2-a]pyrazine core with a suitable substituent at the 8-position of the starting pyrazine (B50134), or a group that can direct functionalization to the 8-position.

Introduction of a precursor functional group at the C8 position (e.g., -CN, -CHO, or a protected aminomethyl group).

Conversion of the precursor functional group to the methanamine moiety.

Regioselective Functionalization Strategies of the Imidazo[1,2-a]pyrazine Scaffold

The ability to selectively introduce substituents at specific positions of the imidazo[1,2-a]pyrazine scaffold is crucial for the synthesis of targeted molecules like this compound and for the exploration of structure-activity relationships.

Recent advancements have focused on the use of organometallic intermediates to achieve regioselective functionalization. Calculation-assisted studies have guided the development of metalation reactions using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. researchgate.netrsc.org These reagents allow for regioselective deprotonation at specific positions of the imidazo[1,2-a]pyrazine ring, creating organometallic intermediates that can be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.netrsc.org

Notably, nucleophilic additions at the 8-position have been demonstrated, providing a direct route to C8-functionalized derivatives. researchgate.net Furthermore, selective Negishi cross-coupling reactions of these organometallic intermediates offer another powerful tool for C-C bond formation at specific sites on the heterocyclic core. researchgate.net

Another important strategy for C8 functionalization is nucleophilic aromatic substitution (SNAr) on 8-halo-imidazo[1,2-a]pyrazines. The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, particularly when activated by the fused imidazole (B134444) ring. This method has been successfully used to introduce various amines at the 8-position by reacting an 8-bromo or 8-chloro derivative with the desired amine, often under thermal conditions.

The following table summarizes some regioselective functionalization strategies for the imidazo[1,2-a]pyrazine scaffold:

PositionMethodReagentsFunctional Group IntroducedReference
C3MagnesiationTMPMgCl·LiCl, then electrophileVarious researchgate.net
C5ZincationTMP₂Zn·2MgCl₂·2LiCl, then electrophileVarious researchgate.net
C8Nucleophilic AdditionOrganomagnesium halidesAryl groups acs.org
C8Nucleophilic Aromatic SubstitutionAminesAmino groups

Utilization of Organometallic Intermediates (e.g., Zinc and Magnesium)

The regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold has been effectively achieved using organometallic intermediates, particularly those of zinc and magnesium. nih.gov This approach allows for precise substitution at various positions of the heterocyclic ring, which is often challenging to achieve through classical methods. By employing sterically hindered, non-nucleophilic bases such as 2,2,6,6-tetramethylpiperidyl (TMP) derivatives of magnesium and zinc, specific protons on the imidazo[1,2-a]pyrazine ring can be abstracted to form reactive organometallic species. researchgate.net

Research has demonstrated that the choice of the metalating agent can dictate the position of functionalization. For instance, treating 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to a selective magnesiation at the C3 position. rsc.org The resulting magnesium intermediate can then be quenched with a variety of electrophiles to introduce functionalities like halogens, allyl groups, and acyl groups. researchgate.net

Conversely, a complete switch in regioselectivity is observed when TMP₂Zn·2MgCl₂·2LiCl is used. nih.gov This zinc-based reagent directs the metalation to the C5 position of 6-chloroimidazo[1,2-a]pyrazine. The subsequent reaction of this organozinc intermediate with electrophiles or its participation in cross-coupling reactions provides access to a different set of functionalized derivatives. researchgate.net This methodology highlights the power of "calculation-assisted" synthesis, where pKa values and intermediate energies are computed to predict and rationalize the observed regioselectivity. rsc.org

Furthermore, nucleophilic addition of Grignard reagents (organomagnesium compounds) has been shown to occur selectively at the C8 position. rsc.org Treatment of 6-chloroimidazo[1,2-a]pyrazine with various organomagnesium halides, followed by oxidation, yields 8-substituted imidazo[1,2-a]pyrazines. rsc.org This C8 functionalization is a key step toward the synthesis of compounds like this compound.

ReagentPosition of FunctionalizationSubsequent ReactionProduct TypeYield (%)
TMPMgCl·LiClC3Quenching with electrophiles (e.g., I₂, Allyl-Br, RCOCl)3,6-disubstituted imidazo[1,2-a]pyrazines40-78
TMP₂Zn·2MgCl₂·2LiClC5Quenching with electrophiles / Negishi coupling5,6-disubstituted imidazo[1,2-a]pyrazines52-85
R-MgX·LiClC8Nucleophilic addition followed by oxidation (DDQ)8-substituted imidazo[1,2-a]pyrazines37-95

This table summarizes the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine using different organometallic reagents. Data sourced from Chemical Science, 2023. nih.govrsc.org

Radical Reactions for Direct Functionalization

Radical reactions offer a powerful tool for the direct functionalization of heterocyclic compounds, including the imidazo[1,2-a]pyrazine scaffold. These reactions often proceed under mild conditions and can provide access to derivatives that are difficult to obtain through traditional ionic pathways. While much of the research in this area has focused on the closely related imidazo[1,2-a]pyridine (B132010) core, the principles are applicable to the pyrazine analogue. rsc.org

Visible light-promoted reactions have emerged as a prominent strategy for generating radicals under environmentally benign conditions. nih.gov For example, the trifluoromethylation of imidazo-fused heterocycles can be achieved by generating a CF₃ radical from a suitable precursor using a photoredox catalyst. This radical then adds to the electron-rich imidazo[1,2-a]pyridine ring, typically at the C3 position, to form a radical intermediate which is subsequently oxidized and deprotonated to yield the final product. nih.gov Similar strategies have been employed for perfluoroalkylation and difluoroalkylation. nih.gov

The direct functionalization via radical reactions can be categorized into several strategies:

Transition Metal Catalysis: Metals like copper or iron can catalyze the formation of radicals for subsequent addition to the heterocycle.

Metal-Free Oxidation: Oxidants can be used to generate radicals from precursors in the absence of a metal catalyst.

Photocatalysis: Visible light, in conjunction with a photosensitizer, provides the energy to initiate the radical-forming process. rsc.orgnih.gov

These methods provide a robust platform for introducing a variety of substituents, although reports focusing specifically on the C8 functionalization of imidazo[1,2-a]pyrazine via radical pathways are less common than for other positions.

C-H Bond Activation and Cross-Coupling Methodologies

Direct C-H bond activation and subsequent cross-coupling reactions represent a highly efficient and atom-economical strategy for elaborating the imidazo[1,2-a]pyrazine skeleton. This approach avoids the need for pre-functionalization (e.g., halogenation) of the heterocyclic core, thereby shortening synthetic sequences and reducing waste. nih.gov

Transition-metal catalysis, particularly with palladium, is a cornerstone of C-H activation and cross-coupling. researchgate.net Methodologies developed for related N-heterocycles, such as imidazo[1,2-a]pyridines, often involve the palladium-catalyzed direct arylation at positions like C3. rsc.org While many studies focus on the C3 position due to its high electron density, functionalization at other sites, including the pyrazine ring, has been achieved. nih.govresearchgate.net

Key cross-coupling reactions utilized in the functionalization of the imidazo[1,2-a]pyrazine scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs a halogenated imidazo[1,2-a]pyrazine with a boronic acid or ester, and it is a common method following initial bromination of the scaffold. nih.gov

Negishi Coupling: This involves the reaction of an organozinc intermediate with an organic halide in the presence of a nickel or palladium catalyst. This has been successfully applied to functionalize the 5-position of the imidazo[1,2-a]pyrazine ring. nih.govrsc.org

Direct C-H Arylation: This advanced method involves the direct coupling of a C-H bond on the imidazo[1,2-a]pyrazine ring with an aryl halide, bypassing the need for an organometallic intermediate of the heterocycle. nih.gov

These cross-coupling techniques are indispensable for creating carbon-carbon bonds and installing diverse aryl and alkyl groups onto the core structure, providing a versatile entry to a wide range of derivatives.

Environmentally Benign and Catalytic Approaches in Imidazo[1,2-a]pyrazine Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable methods for the synthesis of imidazo[1,2-a]pyrazines. These approaches focus on using non-toxic catalysts, environmentally friendly solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

One notable advancement is the use of molecular iodine as an inexpensive, readily available, and benign catalyst. rsc.orgrsc.org A one-pot, three-component reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by just 5 mol% of iodine in ethanol (B145695) at room temperature, can produce highly functionalized imidazo[1,2-a]pyrazines in excellent yields. rsc.orgnih.gov This method is characterized by its operational simplicity, short reaction time, and straightforward workup. nih.gov

CatalystSolventConditionsKey FeaturesYield (%)
Iodine (I₂)EthanolRoom Temp, 5hLow cost, benign catalyst, one-pot, good yieldsup to 98
NoneH₂O-IPAMicrowave, 15-20 minCatalyst-free, green solvent, rapid reactionup to 94
Sc(OTf)₃Eucalyptol (B1671775)80 °C, 24hGreen bio-solvent, multicomponent reactionup to 92

This table compares different environmentally benign approaches to the synthesis of the imidazo[1,2-a]pyrazine core. Data sourced from RSC Advances, 2023 rsc.org; ACS Combinatorial Science, 2018 acs.org; and ChemistrySelect, 2021. researchgate.net

Another green approach involves catalyst-free heteroannulation under microwave irradiation. acs.org The reaction of 2-aminopyrazines with α-bromoketones in a mixture of water and isopropanol (B130326) (H₂O-IPA) as the solvent proceeds rapidly to afford imidazo[1,2-a]pyrazines in excellent yields. The use of microwave energy significantly reduces reaction times, while the aqueous solvent system enhances the sustainability of the process. acs.org

Furthermore, the use of bio-based green solvents like eucalyptol has been explored for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to assemble the imidazo[1,2-a]pyrazine scaffold. researchgate.net These sustainable methodologies are crucial for the large-scale synthesis of these important heterocyclic compounds, minimizing the environmental impact of chemical manufacturing.

Antimycobacterial Activity and Related Target Engagement

While direct studies on this compound for antimycobacterial activity are not extensively detailed in the provided sources, significant research has been conducted on the closely related imidazo[1,2-a]pyridine (IPA) scaffold. These findings offer valuable insights into potential mechanisms that could be relevant to pyrazine analogues. The IPA class of compounds has shown potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains. nih.govrsc.org

Research into imidazo[1,2-a]pyridine (IPA) inhibitors has identified the ubiquinol (B23937) cytochrome c reductase (QcrB), a critical component of the electron transport chain in M. tuberculosis, as a primary target. plos.orgnih.gov Whole-genome sequencing of Mtb mutants resistant to IPA compounds revealed a single nucleotide polymorphism in the qcrB gene. plos.orgnih.gov This mutation confers cross-resistance to various IPA analogues, confirming a common mechanism of action. plos.orgnih.gov Over-expression of the qcrB gene in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) for an IPA compound, further validating QcrB as the direct target. plos.orgnih.gov

Certain IPA derivatives have also been identified as inhibitors of another crucial Mtb enzyme, pantothenate synthetase (PS). nih.gov This enzyme is vital for the biosynthesis of pantothenate (vitamin B5), a precursor for coenzyme A, which is essential for bacterial survival. The absence of this pathway in mammals makes it an attractive target for novel antitubercular drugs. researchgate.net One study reported an imidazo[1,2-a]pyridine derivative as the most active among a series, with a notable MIC against Mtb PS. nih.gov

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Analogues

Compound ClassTarget EnzymeReported ActivityOrganism
Imidazo[1,2-a]pyridine (IP) InhibitorsQcrBMIC range: 0.03 to 5 µMM. tuberculosis
Imidazo[1,2-a]pyridine Derivative (Compound 7)Pantothenate Synthetase (PS)MIC: 4.53 µMM. tuberculosis PS

Modulation of GABAA Receptors

Analogues of the imidazo[1,2-a]pyrazine scaffold have been investigated as high-affinity agonists for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Specifically, a series of Imidazo[1,2-a]pyrazin-8-ones demonstrated functional selectivity for the GABA-A α2 and α3 subtypes. nih.govresearchgate.netcgl.org.cn These subtypes are key targets for the development of anxiolytic agents with a reduced sedative effect compared to non-selective benzodiazepines, which typically show high efficacy at the α1 subtype. One compound in this series was identified as a high-affinity GABA-A agonist that is anxiolytic in a conditioned animal model of anxiety, with minimal sedation observed even at full benzodiazepine (B76468) binding site occupancy. nih.govresearchgate.netcgl.org.cn This highlights the potential of the imidazo[1,2-a]pyrazine core in designing subtype-selective GABA-A receptor modulators.

Kinase Inhibition Profiles

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the development of potent inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Compounds featuring the imidazo[1,2-a]pyrazin-8-ylamine core have been specifically described as inhibitors of Bruton's tyrosine kinase (Btk). wipo.int Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov Patent literature discloses methods of using these compounds to treat diseases that are responsive to the inhibition of Btk activity, including cancer and autoimmune or inflammatory conditions. wipo.int

Significant efforts have been directed toward developing imidazo[1,2-a]pyrazine derivatives as inhibitors of Aurora-A kinase, a serine/threonine kinase that plays a central role in mitotic progression. nih.govnih.gov Overexpression of Aurora-A is common in many human cancers, making it an important oncology target. Structure-based design, guided by co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A, has provided detailed insights into the binding interactions. nih.gov This structural information has enabled the rational design and synthesis of potent Aurora-A inhibitors with high selectivity. nih.gov Optimization of the solvent-accessible 8-position of the scaffold led to compounds with improved properties, demonstrating anti-tumor activity in xenograft models. nih.gov

Table 2: Kinase Inhibition Profile of Imidazo[1,2-a]pyrazine Analogues

Compound ClassTarget KinaseKey Findings
Imidazo[1,2-a]pyrazin-8-ylaminesBruton's Tyrosine Kinase (Btk)Described as Btk inhibitors for diseases responsive to Btk inhibition. wipo.int
Imidazo[1,2-a]pyrazine DerivativesAurora-A KinasePotent and selective inhibitors designed via structure-based methods; show anti-tumor activity in vivo. nih.govnih.gov

B-Raf Kinase Inhibition

While research directly on this compound as a B-Raf inhibitor is limited, studies on related imidazo-fused heterocyclic structures provide insights into their potential as kinase inhibitors. For instance, a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues were specifically designed as inhibitors of the B-RafV600E mutant, a key driver in certain cancers. nih.gov Medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) of this series to enhance potency and improve selectivity against other kinases like P38 and VEGFR2. nih.gov Separately, research on substituted imidazo[1,2-a]pyrazin-8-amines led to the discovery of novel inhibitors for Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govebi.ac.uk This work produced tool compounds with potent Brk inhibition in the low-nanomolar range and high selectivity, enabling further exploration of Brk as an oncology target. nih.gov

Antikinetoplastid Activities

The imidazo[1,2-a]pyrazine core is a promising scaffold for the development of agents against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis (Chagas disease).

Leishmaniasis is a significant public health issue with a high prevalence of cases worldwide. nih.gov The limitations of current treatments—including toxicity, high cost, and parasite resistance—necessitate the search for new drugs with novel mechanisms of action. nih.govnih.gov Imidazo[1,2-a]pyrazine-based compounds have emerged as potent antileishmanial agents. nih.gov

One study identified an imidazo[1,2-a]pyrazine-based compound, CTN1122, as a hit that targets Leishmania Casein Kinase 1 (L-CK1.2) in the low micromolar range. Further investigation led to structurally related compounds with improved antiparasitic properties compared to the oral reference drug, miltefosine. nih.gov Similarly, studies on imidazo[1,2-a]pyridine derivatives have demonstrated significant antileishmanial activity against Leishmania donovani promastigotes and in infected macrophages, with some compounds showing minimal cytotoxicity to host cells. tezu.ernet.in

Research has also explored these scaffolds for activity against Trypanosoma species. A study of imidazo[1,2-a]pyridine analogues fused with triazole showed that several compounds exhibited substantial activity against the Trypanosoma brucei parasite. sci-hub.se The activity of imidazole-containing compounds against Trypanosoma cruzi has been linked to the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD). nih.gov

Table 1: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine Analogues
CompoundTarget OrganismActivity (IC50)Reference
IMPA-2L. donovani promastigotes7.03 ± 0.84 µM tezu.ernet.in
IMPA-5L. donovani promastigotes5.013 ± 0.70 µM tezu.ernet.in
IMPA-12L. donovani promastigotes5.58 ± 0.74 µM tezu.ernet.in
Compound 10bT. bruceiSignificant Activity sci-hub.se
Compound 11aT. bruceiSubstantial Activity sci-hub.se
Compound 11bT. bruceiSubstantial Activity sci-hub.se

Adenosine (B11128) Receptor Antagonism

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are a class of G-protein-coupled receptors (GPCRs). nih.gov Antagonists of these receptors are of significant therapeutic interest. nih.gov Specifically, A2A receptor antagonists are promising for treating Parkinson's disease, while A3 antagonists are being investigated as anti-inflammatory agents. nih.gov

The imidazo[1,2-a]pyrazine ring system has been successfully utilized as a core scaffold for designing novel adenosine receptor (AR) antagonists that can selectively target either the human A3 or A2A receptor subtype. nih.gov A study detailed the development of N8-(hetero)arylcarboxyamido substituted imidazo[1,2-a]pyrazines, which demonstrated good affinity for the human A3 receptor and high selectivity over other AR subtypes. nih.gov Molecular docking studies helped to elucidate the hypothetical binding mode of these new antagonists to a model of the hA3 receptor. nih.gov

In the realm of cancer immunotherapy, the A2A adenosine receptor (A2AAR) has become a promising target because its blockade can enhance antitumor immunity. researchgate.netnih.govmdpi.com Researchers have designed and synthesized a series of benzo ucl.ac.uknih.govimidazo[1,2-a]pyrazin-1-amine derivatives as potent A2AAR antagonists. nih.gov The most potent compound from this series, 12o·2HCl, showed a very high affinity for the A2AAR with a Ki value of 0.08 nM and exhibited significant in vitro immunostimulatory anticancer activity. nih.gov

Table 2: Adenosine Receptor Antagonist Activity
Compound SeriesTarget ReceptorKey FindingsReference
N8-(hetero)arylcarboxyamido imidazo[1,2-a]pyrazinesHuman A3 ARGood affinity and selectivity for hA3 vs other ARs. nih.gov
Benzo ucl.ac.uknih.govimidazo[1,2-a]pyrazin-1-amine derivatives (e.g., 12o·2HCl)Human A2A ARHigh affinity (Ki = 0.08 nM) and significant immunostimulatory activity. nih.gov

Helicobacter pylori VirB11 ATPase Inhibition

Helicobacter pylori is a bacterium that colonizes the human stomach and can cause peptic ulcers and cancers. ucl.ac.ukucl.ac.uk The virulence of H. pylori is mediated by its type IV secretion system (T4SS), a complex apparatus that transfers toxic bacterial factors into host cells. nih.govnih.gov A critical component of this system is the VirB11 ATPase, known as HP0525, making it an attractive target for new antibacterial agents. nih.govnih.gov

Virtual screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the H. pylori VirB11 ATPase (HP0525). ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound with an IC50 value of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Based on computational models of how this compound interacts with the ATP-binding site, a second generation of compounds was designed and synthesized. ucl.ac.uk Further work involved creating bivalent inhibitors by conjugating the 8-amino imidazo[1,2-a]pyrazine derivatives with peptides designed to disrupt the hexameric structure of the VirB11 ATPase. nih.govnih.gov

Table 3: Inhibition of H. pylori VirB11 ATPase
Compound SeriesTargetLead Compound Activity (IC50)MechanismReference
Imidazo[1,2-a]pyrazinesVirB11 ATPase (HP0525)7 µMCompetitive inhibitor of ATP ucl.ac.ukucl.ac.uk

Antioxidant Properties and Radical Scavenging

Reactive oxygen species (ROS) can cause cellular damage by oxidizing biomolecules, leading to oxidative stress, which is implicated in various human diseases. Antioxidants can mitigate this damage by preventing the formation of ROS or by scavenging them.

A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant activity. These compounds, with substitutions at the C2, C3, and C8 positions, were screened for their ability to scavenge free radicals. Several compounds displayed promising free radical scavenging activity, with IC50 values ranging from 8.54 µM to 14.26 µM, comparable to the standard antioxidant ascorbic acid (IC50 of 5.84 µM). Structure-activity relationship (SAR) studies revealed that amination at the C8 position of the imidazo[1,2-a]pyrazine framework tends to improve the antioxidant activity. Another study on imidazo[1,2-a]pyridine hybrids also demonstrated dose-dependent enhancement in radical scavenging activity, with one compound reaching 83% inhibition at a concentration of 100 μg/mL. chemmethod.com

Table 4: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound SeriesAssayActivity Range (IC50)Standard (IC50)Reference
C2, C3, C8 substituted imidazo[1,2-a]pyrazinesFree Radical Scavenging8.54 µM - 14.26 µMAscorbic Acid (5.84 µM)

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 8 Ylmethanamine Derivatives

General SAR Trends and Key Pharmacophoric Elements within the Imidazo[1,2-a]pyrazine (B1224502) Framework

The biological activity of derivatives based on the imidazo[1,2-a]pyrazine core is profoundly influenced by the nature and position of its substituents. Research consistently demonstrates that the fused heterocyclic system itself is an essential requirement for many of the observed biological activities. researchgate.netrsc.org Modifications around this central scaffold are used to modulate potency, selectivity, and pharmacokinetic properties.

Key pharmacophoric elements that are often associated with enhanced biological activity include:

Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds, such as amino (-NH2), hydroxyl (-OH), and morpholine (B109124) groups, has been shown to enhance the antioxidant capacity of imidazo[1,2-a]pyrazine derivatives.

Aromatic and Heterocyclic Rings: The attachment of aryl or heteroaryl groups at various positions, particularly C2 and C3, is a common strategy in the design of these derivatives. These rings can engage in crucial π-π stacking or hydrophobic interactions within biological targets. nih.govresearchgate.net

Amine Functionalities: The presence of an amino group, especially at the C8 position, is frequently cited as a critical determinant of activity. rsc.org For instance, amination at C8 has been found to significantly improve antioxidant properties.

SAR studies have revealed that even subtle changes to the substitution pattern can lead to substantial differences in biological outcomes. The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) play a crucial role in modulating the activity of the entire molecule. researchgate.net

Impact of Substitutions at Specific Positions (e.g., C2, C3, C8) on Biological Activity

The functionalization of the imidazo[1,2-a]pyrazine ring at the C2, C3, and C8 positions has been a major focus of synthetic and medicinal chemistry efforts. Each position offers a unique vector for modification, and substitutions at these sites have distinct impacts on the molecule's interaction with its biological targets.

C2 Position: Substitutions at the C2 position, often involving aryl groups, significantly influence the potency of various inhibitors. The electronic nature of these substituents is a key factor. For example, in the context of anticancer activity, the difference between electron-donating and electron-withdrawing groups at the C2-aryl moiety can greatly impact efficacy against different cancer cell lines. researchgate.netrsc.org In a series of ENPP1 inhibitors, the introduction of a simple methyl group at the C2 position resulted in a compound with high potency (IC50 = 27.1 nM), demonstrating that even small alkyl groups can be favorable. acs.org

C3 Position: The C3 position is also critical for modulating activity.

For anticancer agents , attaching electron-donating amine groups like tert-butylamine (B42293) at C3 has been shown to yield potent compounds. rsc.org One study identified that a 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine derivative was the most potent compound against several cancer cell lines, highlighting the synergistic effect of substitutions at both C2 and C3. rsc.org

For antioxidant activity , the introduction of a bromine atom at the C3 position has been noted as a significant contributor to efficacy. The regioselectivity of electrophilic substitution favors the C3 position over C2, which can be rationalized by the greater stability of the reaction intermediate that maintains the aromaticity of the six-membered pyrazine (B50134) ring. stackexchange.com

C8 Position: The C8 position is arguably one of the most critical sites for substitution to impart and enhance biological activity.

Amination at C8 is a recurring theme in the design of active imidazo[1,2-a]pyrazine derivatives. Studies have explicitly shown that an amino group at this position is necessary for good antioxidant properties. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives was developed as inhibitors of the VirB11 ATPase, a key component in bacterial secretion systems. nih.govnih.gov

In the development of negative modulators of AMPA receptors, selective displacement of a chloro group at the C8 position with various amines was a key synthetic step, allowing for extensive SAR exploration at this site. nih.gov

The following table summarizes the impact of substitutions at these key positions on different biological activities.

PositionSubstituent TypeBiological ActivityFindingReference
C2 MethylENPP1 InhibitionIntroduction of a methyl group led to high potency (IC50 = 27.1 nM). acs.org
C2 Aryl groups (varying electronics)AnticancerThe electronic nature (donating vs. withdrawing) of the C2-aryl group significantly impacts activity. researchgate.net
C3 BromineAntioxidantBromine substitution at C3 has a significant positive impact on antioxidant activity.
C3 tert-ButylamineAnticancerAn N-(tert-butyl)amine group at C3, combined with a 2-(4-aminophenyl) group, yielded a highly potent compound. rsc.org
C8 Amino groupAntioxidantAmination at the C8 position is crucial for improving antioxidant activity.
C8 Various aminesAMPAR ModulationSubstitution with different amines at C8 was key to optimizing potency and properties. nih.gov

Influence of Linker Chemistry and Amine Moieties on Efficacy and Selectivity

Beyond direct substitutions on the heterocyclic core, the nature of linker groups and the specific amine moieties attached to them are pivotal in determining the efficacy and selectivity of imidazo[1,2-a]pyrazin-8-ylmethanamine derivatives. These elements often dictate how the molecule orients itself within a binding site and can provide additional points of interaction.

In the development of potent and selective ENPP1 inhibitors, a piperidine (B6355638) ring served as a linker. Modification of this linker had a dramatic effect on activity. Replacing the piperidine with a bulkier 8-azabicyclo[3.2.1]octane ring led to a significant drop in inhibitory activity. Similarly, adding a methyl group to the 4-position of the piperidine linker caused a 13.8-fold decrease in potency, suggesting that the size, shape, and substitution pattern of the linker are critical and that there are strict steric constraints within the enzyme's binding pocket. acs.org

The choice of amine moiety is also a determinant of biological activity. In a series of anticancer compounds, variations in the amine group at the C3 position were explored. The results indicated that the electron-donating nature of the amine was important, with tert-butylamine providing better activity compared to cyclohexylamine (B46788) or a primary amine. rsc.org This highlights that the basicity and steric bulk of the amine can fine-tune the molecule's properties for optimal target engagement.

Elucidation of Structural Necessities for Optimized Potency

Through comprehensive SAR studies, a clearer picture of the structural features required for optimized potency in imidazo[1,2-a]pyrazine derivatives has emerged. The optimization process is often a multi-parameter effort, balancing potency, selectivity, and physicochemical properties.

Key structural necessities include:

A Rigid Core: The imidazo[1,2-a]pyrazine scaffold provides a rigid and structurally defined core that correctly orients substituents for optimal interaction with the target protein. Replacing this core with more flexible or electronically different scaffolds, such as a 5-amino-substituted pyrazine or a simple pyrazine ring, has been shown to cause a dramatic loss of potency, confirming the importance of the fused bicyclic system. acs.org

Specific Substitution Patterns: Optimized potency is not achieved by random substitution but by a specific and often synergistic combination of groups at the C2, C3, and C8 positions. For instance, the combination of a 2-aryl group and a C3-amine was crucial for potent anticancer activity. rsc.org For ENPP1 inhibition, a combination of substitutions on the C2 position of the imidazo[1,2-a]pyrazine core and a specific linker/amide moiety led to a highly potent and selective inhibitor (compound 7) with nanomolar activity. nih.govacs.org

The following table presents data for selected imidazo[1,2-a]pyrazine derivatives, illustrating how structural modifications lead to optimized potency.

CompoundCore StructureKey SubstitutionsTargetPotency (IC50)Reference
TB-25 Imidazo[1,2-a]pyrazineOptimized side chainsTubulin Polymerization23 nM (against HCT-116 cells) nih.gov
Compound 7 Imidazo[1,2-a]pyrazineOptimized C2 and linker moietiesENPP15.70 nM nih.govacs.org
Compound 28 Imidazo[1,2-a]pyrazineC2-methyl groupENPP127.1 nM acs.org
Compound 10b Imidazo[1,2-a]pyrazineC2-(4-nitrophenyl), C3-tert-butylamineAnticancer (A375)16 µM rsc.org
Compound 5h Imidazo[1,2-a]pyrazineC2-(4-chlorophenyl), C8-diethanolamineAntioxidant8.54 µM

These examples underscore the importance of systematic structural modification guided by SAR principles to identify lead compounds with promising and well-balanced profiles for further development.

Computational Chemistry and Molecular Modeling of Imidazo 1,2 a Pyrazin 8 Ylmethanamine and Its Analogues

Ligand-Based Pharmacophore Generation and Validation

Ligand-based drug design relies on the principle that molecules binding to the same target often share essential three-dimensional chemical features, collectively known as a pharmacophore. openpharmaceuticalsciencesjournal.com These models are developed by analyzing a set of known active and inactive molecules to identify the minimum structural characteristics necessary for biological activity. openpharmaceuticalsciencesjournal.com

The development of a Common Pharmacophore Hypothesis (CPH) is a key step in ligand-based design. For analogues like imidazo[1,2-a]pyridine-3-carboxamide (B1205228), computational studies have been employed to generate such hypotheses. openpharmaceuticalsciencesjournal.com In one such study targeting mycobacterial activity, a dataset of 38 derivatives was used, divided into a training set and a test set to develop and validate the model. openpharmaceuticalsciencesjournal.comresearchgate.net The resulting CPH identified the critical chemical features required for activity. openpharmaceuticalsciencesjournal.com

The most significant hypothesis generated was a five-featured model, designated HHPRR. openpharmaceuticalsciencesjournal.comresearchgate.net This model encapsulates the essential steric and electronic properties that an Imidazo[1,2-a]pyridine (B132010) analogue should possess to exhibit inhibitory activity. openpharmaceuticalsciencesjournal.com

Table 1: Features of the Common Pharmacophore Hypothesis (CPH) HHPRR for Imidazo[1,2-a]pyridine Analogues

Feature Code Feature Type Quantity
H Hydrophobic 2
H Positive Ionizable 1
R Aromatic Ring 2

This table details the five essential chemical features identified in the common pharmacophore hypothesis HHPRR derived from a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues. openpharmaceuticalsciencesjournal.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. openpharmaceuticalsciencesjournal.comresearchgate.net

Atom-based 3D-QSAR is a specific type of QSAR that uses the 3D alignment of molecules to derive its predictive models. openpharmaceuticalsciencesjournal.com For congeneric series like the derivatives of imidazo[1,2-a]pyridine and 8-Amino-imidazo[1,5-a]pyrazine, atom-based 3D-QSAR models have been successfully developed. openpharmaceuticalsciencesjournal.comjapsonline.com These models are built using a training set of molecules with known activities and then validated using an external test set. openpharmaceuticalsciencesjournal.com

In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues, a 3D-QSAR model was generated using a training set of 27 molecules and validated with a test set of 11 molecules. openpharmaceuticalsciencesjournal.comresearchgate.net The model demonstrated strong statistical significance and predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, a 3D-QSAR analysis on 8-Amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors also yielded statistically valid models. japsonline.comresearchgate.net The quality of these models is assessed using several statistical parameters, which are summarized below.

Table 2: Statistical Validation Parameters for 3D-QSAR Models of Imidazo[1,2-a]pyrazine (B1224502) Analogues

Parameter Imidazo[1,2-a]pyridine-3-carboxamide Model openpharmaceuticalsciencesjournal.comresearchgate.net 8-Amino-imidazo[1,5-a]pyrazine Model japsonline.com Description
(Correlation Coefficient) 0.9181 0.92 - 0.93 Indicates the goodness of fit of the model for the training set. A value closer to 1.0 suggests a strong correlation.
(Cross-Validation Coefficient) 0.6745 0.60 - 0.67 Measures the internal predictive ability of the model (internal validation).
SD (Standard Deviation) 0.3305 N/A Represents the standard deviation of the regression.
F (Variance Ratio) 85.9 N/A A high F value indicates a statistically significant regression model.
RMSE (Root Mean Square Error) 0.65 N/A Measures the average deviation between predicted and actual values for the test set (external validation).
Pearson-R 0.8427 N/A Assesses the correlation between predicted and observed activities for the test set.

This table presents key statistical metrics from atom-based 3D-QSAR studies on two different series of analogues. These parameters collectively validate the robustness and predictive power of the generated models.

Contour map analyses from these studies revealed that steric and hydrophobic interactions are significant contributing factors to the biological activity of these compounds. japsonline.comresearchgate.net Such insights are crucial for guiding the future design of more potent derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is widely used to understand the molecular basis of drug action and to screen for potential drug candidates. chemmethod.commdpi.com

Docking simulations of imidazo-fused heterocyclic analogues have been performed against a variety of protein targets to elucidate their binding modes. nih.govchemmethod.com These studies provide detailed insights into the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed, such as hydrogen bonds and pi-cation interactions. openpharmaceuticalsciencesjournal.comresearchgate.netphyschemres.org

For instance, docking studies of imidazo[1,2-a]pyridine-3-carboxamide analogues into the active site of pantothenate synthetase from Mycobacterium tuberculosis revealed key interactions. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, simulations of a novel imidazo[1,2-a]pyridine derivative with the NF-κB p50 subunit identified several surrounding amino acids critical for binding. nih.gov

Table 3: Examples of Protein-Ligand Interactions for Imidazo[1,2-a]pyrazine Analogues from Docking Studies

Ligand Class Protein Target Interacting Amino Acid Residues Interaction Types
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate Synthetase (PDB: 3IVX) Gly158, Met195, Pro38, Hie47 openpharmaceuticalsciencesjournal.comresearchgate.net Hydrogen bonding, Pi-cation interactions openpharmaceuticalsciencesjournal.comresearchgate.net
Imidazo[1,2-a]pyridine derivative (MIA) NF-κB p50 subunit Arg54, Arg56, Tyr57, Glu60, His141, Lys241 nih.gov Not specified nih.gov
Imidazo[1,2-a]pyridine hybrids Human LTA4H (PDB: 3U9W) Not specified Key amino acid residues in the active site chemmethod.com

This table summarizes findings from molecular docking simulations, highlighting the specific protein targets and key amino acid residues that interact with various imidazo-fused analogues.

These detailed interaction maps are fundamental for structure-based drug design, allowing for the rational modification of ligands to enhance their binding affinity and selectivity. physchemres.org

A critical application of molecular modeling is the assessment of how compounds might interfere with essential cellular processes, such as energy metabolism. F1F0 ATP synthase, an enzyme crucial for ATP production, has become an important drug target, particularly in the context of infectious diseases like tuberculosis. researchgate.net The approved drug bedaquiline, for example, functions by inhibiting this enzyme. researchgate.net

Computational studies have explored imidazo[1,2-a]pyridine derivatives as potential inhibitors of the F1F0 ATP synthase in Mycobacterium tuberculosis. researchgate.net Through homology modeling of the protein and subsequent molecular docking of the ligands, researchers can perform an in silico assessment of their potential to act as ATP synthase inhibitors. researchgate.net This approach investigates whether the compounds can bind to the enzyme, likely at or near the ATP binding site, thereby mimicking or competing with ATP and inhibiting its synthesis. Such studies offer a powerful avenue for designing novel molecules that target pathogen-specific metabolic pathways. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the behavior of a ligand-protein complex, revealing the stability of their interaction, conformational changes, and the energetic landscape of binding. This technique builds upon initial static models, often generated from molecular docking, to introduce thermal motion and simulate the system's evolution, offering a more realistic view of the biological environment.

While specific MD simulation studies for Imidazo[1,2-a]pyrazin-8-ylmethanamine are not extensively detailed in the available literature, the methodology is widely applied to its structural analogues, particularly within the imidazo[1,2-a]pyrazine and related scaffolds. For instance, after performing molecular docking of novel imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyrimidine (B1208166) derivatives into the active sites of target proteins like kinases or acetylcholinesterase, MD simulations serve as the subsequent validation step. researchgate.netresearchgate.net

The typical workflow for an MD simulation of a compound like this compound complexed with a target protein, such as an Aurora kinase, would involve several key analyses:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand over the course of the simulation to assess the structural stability of the complex. A stable, converging RMSD value suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein and ligand. It helps to understand which parts of the molecule experience significant conformational changes upon binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like hydrophobic or electrostatic interactions) between the ligand and the protein's active site residues is monitored throughout the simulation. The stability of these bonds is crucial for potent biological activity. researchgate.net

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often employed on the MD simulation trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

Through these analyses, MD simulations can validate docking poses, elucidate the mechanism of inhibition, and guide further structural optimization of the Imidazo[1,2-a]pyrazine scaffold for enhanced target affinity and specificity.

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping is a computational strategy in medicinal chemistry aimed at discovering novel molecular scaffolds that are structurally distinct from known active compounds but retain similar biological activity. This is achieved by identifying and replacing the core structure (the scaffold) of a molecule while preserving the three-dimensional arrangement of key functional groups (the pharmacophore) responsible for biological recognition. nih.govacs.org This approach is invaluable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, and exploring new chemical space.

The imidazo[1,2-a]pyrazine scaffold has been successfully identified and utilized through scaffold hopping strategies. Computational techniques based on 3D shape and electrostatic similarity are particularly effective, as they focus on properties critical for molecular recognition rather than just the 2D atomic connectivity. nih.govacs.org In one notable example, a scaffold hopping exercise was conducted to replace the central triazolopyridine core of a known metabotropic glutamate (B1630785) 2 (mGlu2) receptor positive allosteric modulator (PAM). nih.govacs.org By searching fragment databases for heterocycles with high 3D and electrostatic similarity, the imidazo[1,2-a]pyrazin-8-one scaffold emerged as a promising replacement. nih.gov

The success of this hop was attributed to the new scaffold's ability to reproduce the essential pharmacophoric features of the original molecule. nih.govacs.org Key features maintained included:

The presence and position of a crucial hydrogen bond acceptor.

The fused imidazo (B10784944) ring mimicking the electronic and steric properties of a cyano or chloro substituent in the previous scaffold.

The preservation of substituent vectors, allowing the established structure-activity relationship (SAR) to be transferred to the new series. nih.gov

This computational approach not only led to a new chemical series with encouraging activity but also resulted in compounds with improved properties, such as reduced lipophilicity and more balanced in vitro clearance compared to the original triazolopyridine analogue. nih.govacs.org Fragment-based deep learning strategies are also being developed for large-scale scaffold hopping to identify novel kinase inhibitors, further highlighting the power of computational methods in modern drug design. chemrxiv.org

Table 1: Examples of Scaffold Hopping Involving Imidazo[1,2-a]pyrazine and Related Scaffolds
Original ScaffoldTherapeutic Target/GoalResulting ScaffoldKey Computational MethodReference
TriazolopyridinemGlu2 Receptor PAMImidazo[1,2-a]pyrazin-8-one3D Shape and Electrostatic Similarity nih.govacs.org
Imidazo[1,2-a]pyridineAnti-tubercular AgentsImidazo[1,2-a]pyridine-3-carboxamides (IPAs)Structure-Based Design on Lead Template nih.gov
General Kinase Hinge BindersKinase InhibitorsNovel Heterocyclic ScaffoldsFragment-Based Deep Learning chemrxiv.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental component of modern computational drug discovery. ijprajournal.com These predictive models allow researchers to evaluate the potential pharmacokinetic profile of a compound before its synthesis, saving significant time and resources by flagging molecules that are likely to fail due to poor ADME characteristics. nih.govnih.gov Computational tools are used to calculate a range of physicochemical and pharmacokinetic descriptors that correlate with a drug's behavior in the human body.

For derivatives of the imidazo[1,2-a]pyrazine scaffold and related structures like imidazo[1,2-a]pyrimidines, in silico ADME predictions are routinely performed as part of the design and evaluation process. nih.govmdpi.comsemanticscholar.org These studies often focus on compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound has more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a calculated logP (cLogP) greater than 5.

In studies involving newly designed imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, ADME and toxicity predictions were crucial for validating the designed ligands. nih.gov The results showed that the most promising compounds had zero violations of Lipinski's rules, indicating good potential for oral bioavailability. nih.gov Furthermore, predictions for properties like high gastrointestinal (GI) absorption were also favorable. nih.gov Similarly, investigations into novel imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents included ADME predictions that highlighted promising pharmacokinetic safety profiles for the most active compounds. nih.govmdpi.com

Table 2: Predicted ADME and Physicochemical Properties for Representative Imidazo[1,2-a]pyrazine Analogues
Compound Scaffold/AnalogueMolecular Weight (g/mol)cLogPH-Bond DonorsH-Bond AcceptorsPredicted PropertyReference
Imidazo[1,2-a]pyrimidine derivativesGenerally < 500VariableTypically 0-2Typically 3-5Good oral bioavailability and GI absorption predicted nih.govmdpi.com
Designed Imidazo[1,2-a]pyridine-3-carboxamides (A2, A6, A7)Compliant with Lipinski's rulesCompliant with Lipinski's rulesCompliant with Lipinski's rulesCompliant with Lipinski's rulesPredicted as non-toxic and non-carcinogenic nih.gov
Imidazo[1,2-a]pyrazine-based Gαq/11 Inhibitor (GQ352)Not specifiedNot specifiedNot specifiedNot specifiedDisplayed reasonable physiochemical properties and liver microsome stability nih.gov

These computational assessments are critical for prioritizing which analogues of this compound should be synthesized and advanced to more complex in vitro and in vivo testing.

Derivatization and Lead Optimization Strategies for Imidazo 1,2 a Pyrazin 8 Ylmethanamine Scaffolds

Hit-to-Lead Identification and Hit Expansion Processes

The journey from a preliminary high-throughput screening (HTS) hit to a validated lead compound is a critical phase in drug discovery. For scaffolds like imidazo[1,2-a]pyrazine (B1224502), an initial hit may be identified from HTS campaigns that screen large compound libraries for activity against a specific biological target. nih.gov Once a compound such as an imidazo[1,2-a]pyrazine derivative is identified as a hit, a process of hit expansion and validation begins to confirm its activity and explore the initial structure-activity relationship (SAR). nih.gov

A powerful modern approach for rapid hit expansion is the use of collaborative virtual screening. drugbank.com This process involves in silico probing of large, often proprietary, compound libraries from multiple sources to identify analogs of the initial hit. drugbank.com This strategy can quickly expand the chemical diversity around the core scaffold, helping to alleviate concerns about the hit's chemical tractability and providing a preliminary understanding of the pharmacophore. drugbank.com For the related imidazo[1,2-a]pyridine (B132010) scaffold, a virtual screening collaboration successfully expanded a hit chemotype, which led to improved antiparasitic activity and a better selectivity index. drugbank.com This approach allows for the rapid triaging of HTS results and efficient exploration of the chemical space around the hit. drugbank.com

Following virtual or physical screening-based expansion, a hit series is collated for more detailed investigation and targeted analog synthesis. drugbank.com This moves the process into the hit-to-lead phase, where the goal is to optimize the initial hit into a more potent and drug-like lead compound. nih.gov

Table 1: Example of Virtual Screening Approaches for Hit Expansion

Company/Group Computational Approach Used
Partner A ECFP4 fingerprint similarity search (Tanimoto cut-off ≥ 0.7)
Partner B Substructure-based queries prioritized with Morgan fingerprint similarity
Partner C ECFP4 similarity (Tanimoto cut-off 0.6) and proprietary fingerprint search
Partner D Daylight and ChemAxon fingerprint similarity ranking followed by pharmacophore alignment
Partner E FCFP4 fingerprint similarity calculation followed by diversity-based refinement

This table is a generalized representation of virtual screening strategies that can be applied to hit expansion for scaffolds like imidazo[1,2-a]pyrazine, based on methodologies described for related structures. drugbank.com

Rational Design and Synthesis of Second-Generation Compounds

Following the hit validation and expansion phase, rational design principles are employed to guide the synthesis of second-generation compounds with improved properties. This process often involves computational docking studies to understand how the lead compound binds to its target. For instance, in the development of kinase inhibitors, docking studies can reveal key hydrogen bond interactions between the imidazo[1,2-a]pyrazine core and the hinge region of the kinase. nih.gov This structural insight allows chemists to design modifications that enhance these interactions or form new ones, thereby increasing potency. nih.gov

A common strategy is pharmacophore hybridization, where the imidazo[1,2-a]pyrazine scaffold is combined with structural elements from other known ligands to create a novel compound with desired properties. This was demonstrated in the rational design of dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists, where a hybrid molecule was created to engage both targets. nih.gov

The synthesis of these second-generation compounds relies on versatile and robust chemical reactions. A general synthetic protocol for creating diversity in imidazo[1,2-a]pyrazine derivatives often involves a multi-step process. rsc.org This can include initial bromination of the pyrazine (B50134) ring, followed by the construction of the fused imidazole (B134444) ring. rsc.org Subsequent modifications, such as nucleophilic substitution at the C8 position and further substitutions at other positions like C2 and C3, allow for the introduction of a wide variety of functional groups. nih.govrsc.org These modifications are crucial for systematically exploring the SAR and optimizing the compound's biological activity and physicochemical properties. rsc.org

Strategies for Enhancing Potency, Selectivity, and Bioavailability

Lead optimization is a multiparameter process aimed at refining the lead compound's profile. Key goals include enhancing biological potency, improving selectivity against off-target molecules to reduce potential side effects, and optimizing pharmacokinetic properties like bioavailability. drugbank.comnih.gov

For imidazo[1,2-a]pyrazine-based compounds, SAR studies are fundamental. These studies involve systematically modifying different parts of the molecule and measuring the effect on activity. For example, optimization of substituents at the solvent-accessible 8-position of the imidazo[1,2-a]pyrazine core has been shown to lead to significant improvements in both oral bioavailability and selectivity against off-target kinases. rsc.org In the development of selective Discoidin Domain Receptor 1 (DDR1) inhibitors, a comprehensive SAR study of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides led to a compound with a potent IC50 of 23.8 nM against DDR1 and excellent selectivity over DDR2 and other kinases. nih.gov

Selectivity is a major focus, especially for kinase inhibitors where cross-reactivity is common. By analyzing X-ray co-crystal structures of inhibitors bound to their targets and off-targets, specific modifications can be designed to enhance binding to the desired target while disrupting interactions with others. rsc.org

Improving bioavailability is another critical challenge. While some potent compounds may exhibit poor pharmacokinetic profiles, such as low oral bioavailability, this can sometimes be addressed through structural modifications. nih.govnih.gov Strategies include altering polarity and introducing groups that improve metabolic stability, although this remains an empirical process that requires iterative design and testing. researchgate.netnih.gov

Table 2: Structure-Activity Relationship (SAR) for DDR1 Inhibition

Compound R Group Modification DDR1 IC50 (nM) DDR2 IC50 (nM) Selectivity (DDR2/DDR1)
8a -H 8.7 1560 ~179
8d 4-F 8.9 1250 ~140
8k 3-Cl, 4-F 16.5 1630 ~99
8v 2-F, 5-CF3 23.8 1740 ~73

Data adapted from a study on 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, illustrating how modifications to the phenyl linker affect potency and selectivity. nih.gov

Development of Bivalent Compounds for Multi-Target Engagement

A sophisticated strategy in drug design is the creation of bivalent or multi-target compounds, which are single molecules designed to interact with two or more biological targets simultaneously. This approach can offer enhanced potency, increased selectivity, and novel therapeutic effects. For the imidazo[1,2-a]pyrazine scaffold, this strategy has been successfully applied to develop potential bivalent inhibitors. nih.gov

One notable example is the design of bivalent inhibitors for the VirB11 ATPase HP0525, a hexameric protein essential for the virulence of H. pylori. nih.gov In this work, researchers used the 8-amino imidazo[1,2-a]pyrazine moiety as the core inhibitor that binds to the ATP-binding site of a single subunit. nih.gov This inhibitor was then conjugated via a linker to a peptide designed to recognize the interface between two subunits of the HP0525 hexamer. nih.gov This bivalent approach aims to improve selectivity and probe the assembly of the protein complex. nih.gov The design process utilized structural details of the subunit-subunit interactions to craft peptide recognition moieties, and various bioconjugation chemistries, such as click chemistry and cysteine-maleimide coupling, were explored to link the two components. nih.gov This work demonstrates a rational approach to creating bivalent compounds that leverage the imidazo[1,2-a]pyrazine core for multi-target engagement at a protein-protein interface. nih.gov

Construction of Focused Chemical Libraries for High-Throughput Biological Screening

To efficiently explore the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold, the construction of focused chemical libraries for HTS is a key strategy. Rather than synthesizing compounds one by one, modern synthetic methods allow for the rapid generation of a diverse collection of related molecules.

Multi-component reactions (MCRs) are particularly powerful tools for this purpose as they can generate complex molecules from simple starting materials in a single step, introducing multiple points of diversity. For instance, an efficient iodine-catalyzed one-pot, three-component condensation has been used to synthesize libraries of imidazo[1,2-a]pyrazine derivatives. Similarly, the Groebke–Blackburn–Bienaymé MCR has been employed to efficiently prepare libraries of 2-alkyl and aryl-substituted 3,8-diaminoimidazo[1,2-a]pyrazines, which were subsequently screened for Hsp90 inhibitory activity.

These focused libraries, containing dozens or hundreds of systematically varied analogs, can then be subjected to high-throughput biological screening. This allows for a comprehensive initial exploration of the SAR for a given target, providing a rich dataset that can accelerate the identification of promising lead compounds for further development. drugbank.com

Future Research Directions and Therapeutic Prospects

Exploration of Novel Biological Targets for Imidazo[1,2-a]pyrazin-8-ylmethanamine Analogues

The therapeutic versatility of the imidazo[1,2-a]pyrazine (B1224502) scaffold stems from its ability to interact with a wide array of biological targets. Future research is focused on systematically exploring these interactions to identify novel therapeutic applications for its analogues. The core structure serves as a versatile backbone for designing inhibitors against various enzyme families and receptors.

Key biological targets that have been identified for imidazo[1,2-a]pyrazine derivatives include:

Kinases: This is one of the most prominent target classes. Analogues have shown potent inhibitory activity against Phosphoinositide 3-kinases (PI3K), mTOR, Aurora kinases, and I-kappa B Kinase (IKK), all of which are critical targets in oncology and inflammatory diseases. drugbank.comnih.gov The development of dual PI3K/mTOR inhibitors highlights the potential for creating multi-targeted agents. drugbank.com

Tubulin: Certain imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, presenting a valuable strategy for cancer therapy. nih.gov

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): As a negative regulator of the cGAS-STING pathway, ENPP1 is a key target in cancer immunotherapy. nih.gov Potent and selective inhibitors based on the imidazo[1,2-a]pyrazine scaffold can block ENPP1's hydrolysis of 2'3'-cGAMP, thereby stimulating an anti-tumor immune response. nih.gov

Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8: Selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with TARP γ-8 have been developed from the imidazo[1,2-a]pyrazine class. nih.gov Given that TARP γ-8 is highly expressed in the hippocampus, these modulators are being investigated as potential anticonvulsants for treating epilepsy with a potentially improved safety profile. nih.gov

Table 1: Investigated Biological Targets for Imidazo[1,2-a]pyrazine Analogues


Biological TargetTherapeutic AreaMechanism of ActionReference
PI3K/mTOROncologyDual inhibition of key signaling pathway in cell growth and proliferation.
Aurora KinasesOncologyInhibition of kinases essential for mitotic progression. acs.org
TubulinOncologyInhibition of microtubule polymerization, leading to G2/M cell cycle arrest. rsc.org
ENPP1Immuno-OncologyInhibition enhances the cGAS-STING pathway, promoting anti-tumor immunity. nih.gov
IKK1 and IKK2Inflammatory DiseasesInhibition of kinases that activate the pro-inflammatory NF-κB pathway.
TARP γ-8 AMPA ReceptorsNeurology (Epilepsy)Selective negative allosteric modulation of glutamate (B1630785) receptors in the hippocampus.

Development of Advanced and Sustainable Synthetic Methodologies

The efficient and environmentally conscious synthesis of imidazo[1,2-a]pyrazine libraries is crucial for driving drug discovery efforts. Modern synthetic chemistry is moving towards methodologies that are not only high-yielding and versatile but also sustainable.

Recent advancements in the synthesis of this scaffold include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method for rapidly assembling the imidazo[1,2-a]pyrazine core. researchgate.net This approach allows for the introduction of molecular diversity from readily available starting materials. Isocyanide-based MCRs, catalyzed by cost-effective and benign reagents like iodine, further enhance the efficiency and accessibility of these compounds. rsc.orgrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times, often from hours to minutes. acs.org Catalyst-free annulation reactions performed under microwave conditions in green solvents like water-isopropanol mixtures represent a substantial step towards sustainable chemical production. acs.org

Table 2: Modern Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives


MethodologyKey FeaturesAdvantagesReference
Groebke–Blackburn–Bienaymé (GBB) ReactionOne-pot, three-component reaction.High efficiency, rapid assembly of complex scaffolds, diversity-oriented. drugbank.com
Iodine-Catalyzed MCRUses a low-cost, benign catalyst at room temperature.Cost-effective, environmentally friendly, straightforward one-pot procedure. acs.org
Microwave-Assisted Catalyst-Free AnnulationUtilizes microwave energy without a catalyst in green solvents.Drastically reduced reaction times, high yields, eco-friendly. nih.gov
Sustainable BrominationReplaces molecular bromine with reagents like copper bromide.Avoids hazardous reagents, improves safety. nih.gov

Integration of Advanced Computational Approaches in Drug Design Workflows

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the imidazo[1,2-a]pyrazine scaffold, in silico methods are employed to accelerate the development pipeline.

Key computational techniques applied include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For example, docking studies have shown that imidazo[1,2-a]pyrazine-based tubulin inhibitors fit well into the colchicine binding site, guiding further structural optimization. nih.gov

Density Functional Theory (DFT): DFT calculations are used to determine molecular properties such as the energy of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.gov This information helps in understanding the electronic characteristics of the molecules and their potential for interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structures of imidazo[1,2-a]pyrazine analogues with their biological activities. researchgate.net These models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are crucial for evaluating the drug-likeness of candidate molecules at an early stage, helping to identify compounds with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.gov

Design of this compound Analogues with Tailored Pharmacological Profiles and Polypharmacology

A key direction in future research is the strategic design of analogues with precisely defined pharmacological properties. This involves either enhancing selectivity for a single target to minimize off-target effects or intentionally designing compounds that modulate multiple targets to achieve a synergistic therapeutic effect (polypharmacology).

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research has shown that amination at the C8 position of the imidazo[1,2-a]pyrazine ring can significantly improve antioxidant activity. This specific position, directly related to the "this compound" core, is a critical handle for modifying the compound's properties.

The concept of polypharmacology is exemplified by the development of dual-target inhibitors from this scaffold:

Dual PI3K/mTOR Inhibitors: A function-oriented synthesis approach has led to compounds that exhibit potent, low-nanomolar inhibitory activity against both PI3Kα and mTOR, making them promising candidates for cancer therapy. drugbank.com

Dual KSP and Aurora-A Kinase Inhibitors: By combining inhibitory fragments for both kinases, researchers have designed dual-function inhibitors for cancer treatment. dergipark.org.tr

This dual-inhibition strategy is a powerful approach for tackling complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Application of Imidazo[1,2-a]pyrazine Derivatives in Emerging Therapeutic Areas

While oncology remains a major focus, the diverse biological activities of imidazo[1,2-a]pyrazine derivatives are paving the way for their application in other emerging therapeutic fields. researchgate.netrsc.org

Immuno-Oncology: The discovery of ENPP1 inhibitors represents a significant advance, moving beyond direct cytotoxicity to modulating the patient's own immune system to fight cancer. nih.gov An imidazo[1,2-a]pyrazine derivative, in combination with an anti-PD-1 antibody, has shown enhanced anti-tumor efficacy and improved survival in murine models. nih.gov

Neurological Disorders: The development of selective TARP γ-8 AMPAR negative modulators for epilepsy demonstrates the potential of this scaffold in neurology. nih.gov These compounds aim to provide effective seizure control with fewer side effects than non-selective glutamate receptor antagonists. nih.gov

Inflammatory and Autoimmune Diseases: The NF-κB signaling pathway is a cornerstone of inflammation. nih.gov The creation of IKK inhibitors from imidazo[1,2-a]pyrazine and related scaffolds offers a therapeutic strategy for a range of inflammatory conditions. nih.gov

Infectious Diseases: The imidazo[1,2-a]pyrazine core has been investigated for its potential against various pathogens, including viruses. rsc.org For example, analogues have been reported to inhibit SARS-CoV and SARS-CoV-2 main proteases, suggesting a role in developing new antiviral agents. rsc.org

The continued exploration of this versatile chemical scaffold promises to deliver novel and effective therapeutic agents across a spectrum of challenging diseases.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methods for Imidazo[1,2-a]pyrazin-8-ylmethanamine derivatives?

  • Answer : Two primary methods are widely used:

Groebke-Blackburn-Bienaymé multicomponent reactions : This approach uses diaminopyrazines, aldehydes, and isocyanides under mild conditions to generate adenine-mimetic libraries in a single step. It offers high selectivity and scalability for imidazo[1,2-a]pyrazin-8-amine derivatives .

Ammonolysis of halogenated intermediates : Halogenated precursors (e.g., Formula 2 in ) react with ammonia or aqueous ammonia in solvents like ethanol at temperatures ranging from −80°C to 250°C. This method is versatile for introducing amino groups but requires optimization of leaving groups (e.g., Cl, Br) and solvent systems .

Q. What key techniques are used for structural characterization of this compound derivatives?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regioselectivity, particularly for distinguishing between isomers (e.g., 2-methyl vs. 3-methyl derivatives) .
  • X-ray crystallography : Resolves absolute configurations and non-covalent interactions (e.g., π-stacking in Hirshfeld analysis), as demonstrated in studies of imidazo[1,2-a]pyridine carbonitriles .
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., C7H8N4 derivatives with MW = 148.16522) and fragmentation patterns .

Advanced Research Questions

Q. How can computational approaches enhance the design of this compound synthesis pathways?

  • Answer : Quantum chemical reaction path searches and machine learning (ML) are pivotal:

  • Reaction path optimization : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error in experimental workflows (e.g., ICReDD’s feedback loop integrating computational and experimental data) .
  • ML-driven library design : Prioritize substituents based on electronic (e.g., Hammett constants) or steric parameters to maximize bioactivity. For example, electron-donating groups at the 2-position improve acetylcholinesterase (AChE) inhibition .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Answer :

Orthogonal assays : Validate AChE inhibition (Ellman’s method ) alongside cytotoxicity profiling to distinguish true inhibitors from non-specific binders.

Structure-activity relationship (SAR) refinement : Compare derivatives with systematic substituent variations (e.g., 8-(piperazin-1-yl) vs. 8-benzyl groups). For instance, 2-methyl substitution enhances radical scavenging but reduces AChE affinity due to steric clashes .

Docking studies : Identify binding poses in AChE’s catalytic anionic site (CAS) to rationalize discrepancies between in vitro and cellular assays .

Q. How can multi-target drug design principles be applied to this compound derivatives for Alzheimer’s disease?

  • Answer :

  • Dual AChE inhibition and antioxidant activity : Incorporate phenolic or piperazine moieties to scavenge ROS (e.g., IC50 values for DPPH radical scavenging ≤ 50 µM) while maintaining AChE inhibition (IC50 ≤ 10 µM) .
  • Tacrine hybridization : Merge imidazo[1,2-a]pyrazin-8-amine scaffolds with tacrine fragments to enhance blood-brain barrier permeability and dual-target engagement .

Q. What methodologies ensure data integrity in high-throughput synthesis of this compound libraries?

  • Answer :

  • Automated LC-MS tracking : Real-time monitoring of reaction progress and purity assessment.
  • Blockchain-based data logging : Securely timestamp experimental parameters (e.g., solvent, temperature) to prevent tampering .
  • Statistical batch analysis : Use ANOVA to identify batch-to-batch variability in yields (e.g., ±5% deviation in multicomponent reactions ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrazin-8-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyrazin-8-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.